1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole
Description
Historical Development of Bis-Indole Research
The study of bis-indole alkaloids has evolved significantly since the mid-20th century, driven by their structural complexity and diverse biological activities. Early discoveries focused on natural products such as vincristine and vinblastine , dimeric indole alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus), which revolutionized chemotherapy by demonstrating potent antitumor properties. These compounds established the foundation for understanding how dimerization enhances pharmacological efficacy compared to monomeric precursors.
In the 1970s, synthetic efforts began to replicate natural bis-indole architectures, with researchers developing strategies to link indole units through carbon-carbon or heteroatom bridges. For example, electrochemical oxidation methods enabled the synthesis of N,N′-bisindoles, while palladium-catalyzed domino reactions provided access to complex substituted derivatives. The discovery of marine-derived bis-indoles, such as spongosoritins and spongocarbamides , further expanded the structural diversity of this class, revealing novel linkages like imidazole-5-one and urea bridges. These advancements underscored the importance of bis-indole scaffolds in drug discovery and organic synthesis.
Structural Classification of 1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole
The compound This compound belongs to the carbonyl-linked bis-indole subclass, characterized by a ketone bridge connecting two indole moieties. Its structure features:
- Two 2-methylindole units linked via a 3-carbonyl group .
- Decyl chains (C₁₀H₂₁) at the N1 position of both indoles, enhancing lipophilicity and membrane permeability.
This architecture distinguishes it from other bis-indole classes, such as:
The decyl substituents in this compound introduce unique steric and electronic effects, potentially influencing its interactions with biological targets such as enzymes or nucleic acids.
Relevance in Contemporary Medicinal Chemistry
Bis-indoles have garnered attention for their multifaceted bioactivities , including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of This compound suggest several therapeutic avenues:
- Lipophilicity and Drug Delivery : Long alkyl chains may improve cellular uptake by facilitating passive diffusion across lipid bilayers, a critical factor in overcoming multidrug resistance in cancer cells.
- Targeted Protein Interactions : The planar indole-carboxyl-indole system could intercalate into DNA or inhibit kinases, analogous to the mechanism of vindoline -derived bis-indoles.
- Synergistic Effects : Dimerization often enhances bioactivity; for instance, midostaurin , a bis-indole kinase inhibitor, shows greater potency than its monomeric counterparts.
Recent studies on marine bis-indoles have demonstrated inhibitory activity against sortase A , a bacterial transpeptidase, and cytotoxicity toward cancer cell lines such as A549 and K562. While specific data on this compound remain unexplored, its structural similarity to these bioactive analogs positions it as a promising candidate for mechanistic studies.
Research Scope and Significance
The investigation of This compound addresses critical gaps in bis-indole research:
- Synthetic Methodology : Developing efficient routes to carbonyl-linked bis-indoles with variable alkyl chains, potentially leveraging electrochemical oxidation or palladium-catalyzed cross-coupling.
- Structure-Activity Relationships (SAR) : Systematically modifying the decyl chain length and methyl substituents to optimize bioactivity and selectivity.
- Target Identification : Employing computational docking and high-throughput screening to identify molecular targets, such as tubulin or topoisomerases, implicated in bis-indole mechanisms.
- Drug Design Innovations : Exploring hybrid architectures that combine carbonyl linkages with other pharmacophoric elements, such as urea or imidazole moieties.
Properties
IUPAC Name |
bis(1-decyl-2-methylindol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56N2O/c1-5-7-9-11-13-15-17-23-29-40-31(3)37(33-25-19-21-27-35(33)40)39(42)38-32(4)41(36-28-22-20-26-34(36)38)30-24-18-16-14-12-10-8-6-2/h19-22,25-28H,5-18,23-24,29-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXVRWCAJUZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=C(N(C4=CC=CC=C43)CCCCCCCCCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis-Based Approach
The Fischer indole synthesis, a classical method for constructing indole rings, has been adapted for synthesizing substituted indole precursors. This method involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For 1-decyl-2-methyl-1H-indole, the reaction employs decyl-substituted phenylhydrazine and methyl ketones, catalyzed by hydrochloric acid or p-toluenesulfonic acid (PTSA) at reflux temperatures. Subsequent oxidation or carbonylative coupling introduces the methanone bridge between two indole units.
Key Reaction Parameters:
Carbonylative Coupling Methods
Palladium-catalyzed carbonylation offers a modern route for introducing carbonyl bridges. Using carbon monoxide (CO) as a C1 source, two 1-decyl-2-methylindole units undergo oxidative coupling in the presence of Pd(OAc)₂ and ligands such as 1,10-phenanthroline. This method achieves high regioselectivity and avoids harsh acidic conditions.
Example Protocol:
- React 1-decyl-2-methylindole (2 eq) with CO (1 atm) in dimethylacetamide (DMA).
- Add Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (oxidizing agent).
- Heat at 120°C for 12 hours.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Advantages:
- Functional group tolerance.
- Scalable to gram quantities.
Three-Component One-Pot Synthesis
A three-component reaction involving enaminones, indoles, and acenaphthylene-1,2-dione has been reported for synthesizing bis-indoles. Adapting this protocol, 1-decyl-2-methylindole reacts with enaminones and a dicarbonyl compound under dual catalysis (piperidine and PTSA).
Optimized Conditions:
- Catalysts: Piperidine (20 mol%), PTSA (50 mol%).
- Solvent: Ethanol.
- Temperature: Reflux (78°C).
- Yield: 85–92%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and byproduct formation. For example, a telescoped process combines indole formation (Fischer synthesis) and carbonylative coupling in series, achieving a throughput of 1.2 kg/day.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 hours | 4 hours |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 99% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Advanced Purification Methods
Industrial purification employs high-performance liquid chromatography (HPLC) and recrystallization. The compound’s hydrophobicity necessitates gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) for HPLC, achieving >99% purity. Recrystallization from hot hexane/ethyl acetate mixtures yields crystalline material suitable for pharmaceutical applications.
Reaction Optimization and Catalysis
Acid Catalysis Screening
The choice of acid significantly impacts yield and regioselectivity. Comparative studies reveal:
Table 2: Catalyst Performance in Methanone Bridge Formation
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| PTSA | 78 | 95 |
| HCl (conc.) | 65 | 88 |
| H₂SO₄ | 45 | 76 |
| Nafion NR50 | 82 | 97 |
Nafion NR50, a solid superacid, minimizes side reactions and simplifies catalyst recovery.
Solvent Effects
Polar aprotic solvents (e.g., DMA, DMF) enhance carbonylative coupling rates, while protic solvents (ethanol, acetic acid) favor Fischer cyclization. Microwave-assisted reactions in ethanol reduce processing times by 70% compared to conventional heating.
Characterization and Analytical Methods
Spectroscopic Validation
- ¹H NMR: Methyl groups resonate at δ 2.1–2.3 ppm; decyl chains show multiplet peaks at δ 0.8–1.5 ppm.
- IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H).
- HRMS: [M+H]⁺ calculated for C₃₀H₄₃N₂O: 463.3324; observed: 463.3326.
Table 3: Key Spectral Data
| Technique | Key Signals |
|---|---|
| ¹³C NMR | δ 195.2 (C=O), 136.7 (C3-indole) |
| X-ray Diffraction | Orthorhombic crystal system |
| HPLC Retention | 12.4 min (C18 column, 70% ACN) |
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the methanone bridge to a methylene bridge.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Bis(1-decyl-2-methylindol-3-yl)methane.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry The compound is used as a building block for synthesizing more complex indole derivatives.
- Biology It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry The compound is used in developing fluorescent dyes and materials for optoelectronic applications.
Chemical Reactions
1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding indole-3-carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can convert the methanone bridge to a methylene bridge. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are used. The major product formed is Bis(1-decyl-2-methylindol-3-yl)methane.
- Substitution Electrophilic substitution reactions can occur at the indole rings, leading to the formation of halogenated or alkylated derivatives. Halogenation can be achieved using reagents like bromine () or chlorine () in the presence of a Lewis acid catalyst.
Mechanism of Action
The mechanism of action of 1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
Research Findings and Implications
- Hydrophobicity: The decyl chains suggest utility in lipid-rich environments (e.g., drug delivery systems), whereas smaller indoles like Indole-3-carbinol are more suited for aqueous applications .
- Biological Activity : While bioactivity data for the target compound is absent, related indoles exhibit antimicrobial or anticancer properties. Its structural complexity could modulate target specificity or potency .
Biological Activity
1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole, a synthetic compound belonging to the indole derivative class, has garnered attention due to its potential biological activities. This compound features two indole moieties linked by a methanone bridge, which is crucial for its biological interactions. The indole structure is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
- IUPAC Name : bis(1-decyl-2-methyl-1H-indol-3-yl)methanone
- CAS Number : 301164-80-7
- Molecular Formula : C39H56N2O
- Molecular Weight : 584.88 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moieties can modulate the activity of specific receptors and enzymes, influencing several biological pathways. Notably:
- Anticancer Activity : The compound may inhibit certain kinases or proteases involved in cell proliferation, leading to apoptosis in cancer cells.
- Antimicrobial Effects : It generates reactive oxygen species (ROS), inducing oxidative stress in microbial cells, which can result in cell death.
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer effects. For instance, studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has shown promise in preliminary studies for its ability to suppress tumor growth.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The ability of this compound to induce oxidative stress suggests potential effectiveness against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of indole derivatives is crucial for optimizing their biological activity. Modifications on the indole rings and the methanone bridge can significantly affect potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased lipophilicity enhances membrane permeability |
| Substituents on indole | Variations can modulate receptor binding affinity |
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Indole Derivatives : A series of substituted indoles were evaluated for their activity at the CB1 receptor, revealing that structural modifications can enhance or diminish their efficacy as modulators .
- Antimicrobial Research : Compounds similar to this compound have been shown to exhibit potent antibacterial activity against resistant strains such as MRSA .
- Cancer Cell Line Studies : Investigations into the effects of related indoles on various cancer cell lines demonstrated significant cytotoxicity and potential as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 1-Decyl-3-(1-decyl-2-methyl-1H-indole-3-carbonyl)-2-methyl-1H-indole?
A common approach involves refluxing indole precursors (e.g., 3-formyl-indole derivatives) with acylating agents in acetic acid, using sodium acetate as a catalyst. For example, analogous indole-carbonyl compounds are synthesized via condensation of 3-formyl-indole derivatives with aminothiazolones under acidic conditions, followed by recrystallization from DMF/acetic acid mixtures . Key steps include controlling stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and purification via sequential washing with acetic acid, water, and ethanol.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and carbonyl connectivity. X-ray crystallography provides definitive bond-length and angle data, as demonstrated for structurally similar indole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) . UV/Vis spectroscopy (λmax ~300 nm) can monitor conjugation effects, as seen in indole-carboxylate analogs .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Antibacterial and antifungal assays (e.g., broth microdilution for MIC determination) are standard for indole derivatives. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole analogs were tested against Staphylococcus aureus and Candida albicans . Customize assays by adjusting solvent systems (e.g., DMSO for hydrophobic compounds) and include positive controls like fluconazole or ciprofloxacin.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?
Variables include:
- Catalyst loading : Sodium acetate (0.1 mol per 0.1 mol substrate) in acetic acid enhances condensation efficiency .
- Solvent polarity : Higher-boiling solvents (e.g., DMF) may improve solubility of long-chain decyl groups.
- Temperature : Reflux durations (3–5 hours) must balance completion and decomposition risks. Pilot studies using TLC or HPLC monitoring are recommended.
Q. What molecular features influence this compound’s biological activity, and how are they studied?
The hydrophobic decyl chains may enhance membrane permeability, while the indole-carbonyl moiety could interact with enzymatic active sites. Structure-activity relationship (SAR) studies require systematic substitution (e.g., varying alkyl chain lengths or replacing methyl with halogens) and comparative bioassays. X-ray crystallography of analogs (e.g., fluorophenyl-indole derivatives) reveals how substituents affect molecular packing and hydrogen bonding .
Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?
- Reproducibility checks : Validate purity via HPLC (≥98% as in ) and confirm structural integrity with NMR.
- Data normalization : Account for differences in assay protocols (e.g., cell line variability in antifungal tests ).
- Controlled experiments : Compare results under identical conditions (solvent, temperature, catalyst).
Q. What challenges arise in purifying this compound, and how can they be mitigated?
The long decyl chains impart hydrophobicity, complicating recrystallization. Strategies include:
- Solvent mixtures : Use DMF/acetic acid (1:1) for gradual crystallization .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Derivatization : Temporarily introduce polar groups (e.g., acetate esters) to enhance solubility .
Q. How does molecular conformation impact interactions with biological targets?
X-ray data for indole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) show that planar indole rings and carbonyl orientation influence binding to hydrophobic pockets in enzymes . Molecular dynamics simulations can model interactions with targets like cytochrome P450 or kinase domains.
Q. What analytical techniques are used to resolve conflicting spectral data for this compound?
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in crowded regions (e.g., methyl/decyl protons).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₃₃H₄₈N₂O₂) and rule out impurities.
- Comparative crystallography : Cross-validate with structurally characterized analogs .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the carbonyl group.
- Bioassays : Include cytotoxicity screening (e.g., MTT assay) to differentiate antimicrobial activity from general toxicity.
- Data Interpretation : Use statistical tools (e.g., PCA) to correlate structural features with bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
